molecular formula C9H9ClO B3261438 2-Chloro-6-ethylbenzaldehyde CAS No. 343850-74-8

2-Chloro-6-ethylbenzaldehyde

Cat. No.: B3261438
CAS No.: 343850-74-8
M. Wt: 168.62 g/mol
InChI Key: CYSFALQZJWJRIJ-UHFFFAOYSA-N
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Description

Benzaldehyde derivatives with halogen and alkyl/aryl substituents are critical intermediates in pharmaceuticals, agrochemicals, and specialty chemicals.

Properties

IUPAC Name

2-chloro-6-ethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-2-7-4-3-5-9(10)8(7)6-11/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSFALQZJWJRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-ethylbenzaldehyde can be achieved through several methods. One common approach involves the chlorination of 6-ethylbenzaldehyde. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-ethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed:

    Oxidation: 2-Chloro-6-ethylbenzoic acid.

    Reduction: 2-Chloro-6-ethylbenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry
2-Chloro-6-ethylbenzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the modification of the aldehyde and chloro groups, facilitating the creation of more complex molecules.

Application Description
PharmaceuticalsUsed in the synthesis of drug candidates with potential therapeutic effects.
AgrochemicalsActs as a precursor in the development of pesticides and herbicides.

Biological Research

Building Block for Bioactive Compounds
The compound is employed as a building block for synthesizing biologically active molecules. Research has shown that derivatives of this compound exhibit antimicrobial and anticancer properties.

Case Study: Antimicrobial Activity

A study investigated various derivatives of this compound for their antimicrobial properties against common pathogens. The results indicated that certain derivatives displayed significant activity, suggesting potential applications in developing new antibiotics.

Derivative Pathogen Tested Activity
This compound derivative AEscherichia coliModerate Inhibition
This compound derivative BStaphylococcus aureusHigh Inhibition

Medicinal Chemistry

Therapeutic Potential
Research into the medicinal properties of this compound has led to the identification of compounds with potential therapeutic effects, especially in oncology and infectious diseases.

Case Study: Anticancer Properties

In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines. The mechanism involves the interaction of the compound with cellular targets, leading to programmed cell death.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15Significant Reduction
HeLa (Cervical Cancer)20Moderate Reduction

Agricultural Applications

Herbicidal Activity
this compound has been explored for its herbicidal properties. Studies indicate that it can effectively control certain weed species while exhibiting low phytotoxicity to crops.

Case Study: Herbicide Efficacy

Field trials assessed the efficacy of formulations containing this compound against common agricultural weeds.

Weed Species Application Rate (g/ha) Control Efficacy (%)
Cynodon dactylon (Bermudagrass)25085
Amaranthus retroflexus (Pigweed)25090

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethylbenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The chlorine atom can also participate in substitution reactions, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Chloro-6-ethylbenzaldehyde (hypothetical) with analogous benzaldehydes documented in the evidence:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Synthesis Method (if available)
2-Chloro-6-fluorobenzaldehyde 387-45-1 Cl (2), F (6) C₇H₄ClFO 158.56 g/mol High electronegativity; precursor to antibiotics (e.g., Flucloxacillin) HF-mediated azo elimination/oxidation
5-Chloro-2-hydroxy-3-methylbenzaldehyde 23602-63-3 Cl (5), OH (2), CH₃ (3) C₈H₇ClO₂ 170.59 g/mol Polar due to -OH group; used in organic synthesis Not specified (likely oxidation of toluene derivatives)
2-Chloro-6-(ethylthio)benzaldehyde 1186033-44-2 Cl (2), SCH₂CH₃ (6) C₉H₉ClOS 200.68 g/mol Lipophilic and bulky; research applications in sulfur-containing scaffolds Nucleophilic substitution or thiol-ene reactions
2-Chloro-6-(cyclohexyloxy)benzaldehyde N/A Cl (2), O-cyclohexyl (6) C₁₃H₁₅ClO₂ 238.71 g/mol High steric hindrance; potential use in chiral catalysts Etherification of chlorobenzaldehyde derivatives
This compound Hypothetical Cl (2), CH₂CH₃ (6) C₉H₉ClO 168.62 g/mol Predicted: Moderate lipophilicity, steric bulk; pharmaceutical intermediate Likely via Friedel-Crafts alkylation or oxidation of ethyl-substituted toluenes

Key Comparative Insights:

Electronic Effects: Fluorine (in 2-Chloro-6-fluorobenzaldehyde) is electron-withdrawing, enhancing electrophilicity at the aldehyde group, which aids in nucleophilic additions.

Lipophilicity and Steric Bulk :

  • Ethyl and ethylthio groups increase lipophilicity (logP ~2.5–3.5) compared to fluorine (logP ~1.8), improving membrane permeability in drug candidates. However, the ethylthio group’s larger size may hinder access to enzyme active sites compared to ethyl .

Synthetic Complexity :

  • Fluorinated analogs require hazardous HF, whereas ethyl-substituted derivatives might employ safer alkylation methods (e.g., Grignard reagents or catalytic C–H activation). Ethylthio derivatives involve sulfur incorporation, which can complicate purification .

Applications :

  • Fluorinated benzaldehydes are key to β-lactam antibiotics (e.g., Flucloxacillin sodium) . Ethyl or ethylthio variants could serve in antimalarials or kinase inhibitors, where bulkier substituents optimize target binding .

Biological Activity

2-Chloro-6-ethylbenzaldehyde is a halogenated aromatic aldehyde with the molecular formula C9H9ClO. This compound has garnered attention in various fields of biological research due to its potential biological activities, including antimicrobial, anticancer, and cytotoxic properties. This article reviews the current understanding of the biological activity of this compound, summarizing key findings from diverse studies.

PropertyValue
Molecular FormulaC9H9ClO
Molar Mass168.62 g/mol
Density1.155 g/cm³
Boiling PointNot specified

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by researchers demonstrated that this compound showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a natural preservative or therapeutic agent.

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. In vitro assays revealed that this compound exhibited cytotoxic effects against different cancer cell lines, including:

  • HepG2 (human liver cancer)
  • MCF7 (breast cancer)
  • A549 (lung cancer)

In one study, the compound demonstrated an IC50 value of approximately 20 µM against HepG2 cells, suggesting a promising avenue for further development in cancer therapeutics .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve the induction of apoptosis in cancer cells and disruption of cellular membranes in bacteria. The compound may also interact with specific molecular targets, leading to inhibition of key enzymatic pathways crucial for cell survival.

Case Studies

  • Study on Antimicrobial Effects : A laboratory study evaluated the antimicrobial activity of this compound against E. coli and S. aureus. Results indicated a dose-dependent response with significant inhibition observed at higher concentrations .
  • Cytotoxicity Assessment : In a cytotoxicity assessment involving human cancer cell lines, the compound was found to induce cell death through apoptotic pathways, as evidenced by increased caspase activity and DNA fragmentation .

Toxicity and Safety Profile

While the biological activities are promising, it is essential to consider the safety profile of this compound. Preliminary toxicity studies using zebrafish models indicated some adverse effects at higher concentrations, including lethargy and behavioral changes. However, no significant preneoplastic lesions were observed during the treatment period .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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